molecular formula C7H8N4OS B10926110 2-(ethylamino)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one

2-(ethylamino)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one

Cat. No.: B10926110
M. Wt: 196.23 g/mol
InChI Key: XKMWXBIKPGZAQG-UHFFFAOYSA-N
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Description

2-(ethylamino)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one typically involves the reaction of appropriate thiazole and pyrimidine precursors under specific conditions. One common method involves the condensation of 2-aminothiazole with ethyl isocyanate, followed by cyclization to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazolo[5,4-d]pyrimidine derivatives.

Scientific Research Applications

2-(ethylamino)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(ethylamino)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylamino)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thiazole and pyrimidine ring system makes it a versatile scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C7H8N4OS

Molecular Weight

196.23 g/mol

IUPAC Name

2-(ethylamino)-6H-[1,3]thiazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C7H8N4OS/c1-2-8-7-11-4-5(12)9-3-10-6(4)13-7/h3H,2H2,1H3,(H,8,11)(H,9,10,12)

InChI Key

XKMWXBIKPGZAQG-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)N=CNC2=O

Origin of Product

United States

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